Chloroacetic acid

Descripción

Historical and Current Research Trajectories of Chloroacetic Acid Historically, this compound has been recognized for its utility as a reactive intermediate in organic synthesisresearchgate.netwiley-vch.de. Its production methods, primarily the chlorination of acetic acid and the hydrolysis of trichloroethylene (B50587), have been central to its industrial importancewikipedia.orggeeksforgeeks.org. Current research trajectories continue to focus on optimizing its production processes, including exploring technological developments like flow chemistrymarket.usarpgweb.com. There is also increasing interest in the development of bio-based this compound alternatives driven by a focus on sustainabilitymarket.usresearchnester.com. Research is also ongoing into its environmental behavior, including its degradation in soil and water and its potential formation in atmospheric processesoecd.orgresearchgate.netcopernicus.org. Furthermore, studies are being conducted to understand its reactions with various compounds, such as thiouracil derivativesijnc.ir. Analytical methods for quantifying this compound in various matrices, such as in pharmaceutical active ingredients like cetirizine (B192768) hydrochloride, are also areas of current research to ensure quality control and regulatory compliancewisdomlib.org.

Physical and Chemical Properties of this compound

| Property | Value | Source |

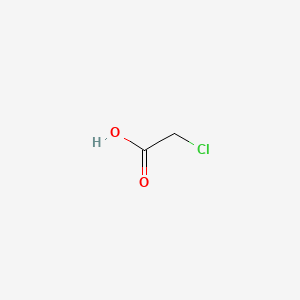

| Chemical Formula | C₂H₃ClO₂ | ilo.orggeeksforgeeks.org |

| Molar Mass | 94.50 g/mol | ilo.orggeeksforgeeks.orgnih.gov |

| Appearance | Colorless or white hygroscopic crystals | chemicalbook.comilo.orgnoaa.gov |

| Odor | Pungent, vinegar-like odor | chemicalbook.comilo.org |

| Melting Point | 60-63 °C (alpha form: 63°C, beta form: 56.2°C, gamma form: 52.5°C) | chemicalbook.comilo.orgnist.gov |

| Boiling Point | 189-190 °C at 760 mmHg | chemicalbook.comilo.orghmdb.ca |

| Density | 1.58 g/cm³ (at 20°C) | chemicalbook.comilo.org |

| Water Solubility | Very good (858 mg/mL at 25°C, >100 mg/mL at 20°C, 4260000 mg/L at 20°C) | chemicalbook.comilo.orghmdb.canoaa.gov |

| pKa | 2.87 (at 25℃) | chemicalbook.comnih.gov |

| Flash Point | 126 °C (closed cup) | chemicalbook.comilo.org |

| LogP | 0.22 - 0.49 | chemicalbook.comhmdb.caoecd.org |

| Vapor Pressure | < 10 Pa at 25°C, 0.75 mm Hg at 20°C | chemicalbook.comilo.orgnoaa.gov |

| Refractive Index | 1.4330 | chemicalbook.com |

Note: Multiple sources may provide slightly varying values for some properties. The table includes a range or representative value with corresponding sources.

Detailed Research Findings

Research into this compound encompasses various aspects, from its synthesis and reactivity to its environmental fate and analytical detection.

Synthesis: Industrially, this compound is primarily synthesized through the chlorination of acetic acid, often catalyzed by acetic anhydride (B1165640). This process can yield dithis compound and trithis compound as impurities. Another method involves the hydrolysis of trichloroethylene at elevated temperatures in concentrated sulfuric acid, which can produce a higher purity product wikipedia.orggeeksforgeeks.org.

Reactivity: this compound is a stronger acid than acetic acid due to the electron-withdrawing effect of the chlorine atom chemicalbook.com. The chlorine substituent also makes the alpha carbon susceptible to nucleophilic substitution reactions, which are fundamental in many synthetic routes utilizing this compound chemicalbook.com. For example, the displacement of chloride by sulfide (B99878) yields thioglycolic acid, an important compound used in PVC stabilization and cosmetics wikipedia.orggeeksforgeeks.org.

Applications in Chemical Synthesis: this compound is a versatile intermediate in organic synthesis. It is used in the production of various chemicals, including cellulose (B213188) ethers, herbicides (such as 2,4-dichlorophenoxyacetic acid and glyphosate (B1671968) precursors), glycine (B1666218), synthetic caffeine, sarcosine, thioglycolic acid, and EDTA wikipedia.orgchemicalbook.comepa.gov. It also serves as a reactive starting material for glyoxylic acid, dialkoxy and diaroxy acids, and sulfonamides wiley-vch.de. Compounds derived from this compound and amines show potential in pharmaceutical development ontosight.ai.

Environmental Research: Studies have investigated the fate of this compound in the environment. It is degraded by microorganisms in soil and water, although degradation rates can be influenced by factors such as pH and temperature oecd.orgresearchgate.net. This compound is not expected to undergo significant hydrolysis or direct photolysis in the environment oecd.org. Its low octanol-water partition coefficient suggests a low potential for bioconcentration in aquatic organisms oecd.org. Research also explores its presence and formation as a disinfection by-product in chlorinated water chemicalbook.comnih.gov. Recent atmospheric chemistry research indicates that this compound can be formed through multiphase reactions involving volatile organic compounds and chlorine copernicus.orgcopernicus.org.

Analytical Chemistry: The development of analytical methods for detecting and quantifying this compound is crucial, particularly in areas like pharmaceutical manufacturing where it can be an impurity. Gas chromatography methods, often involving derivatization to enhance volatility and separation, have been developed and validated for this purpose .

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2, Array, CH2ClCOOH | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chloroacetic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloroacetic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3926-62-3 (hydrochloride salt) | |

| Record name | Chloroacetic acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020901 | |

| Record name | Chloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroacetic acid, solid is a colorless to light-brown crystalline material. It is soluble in water and sinks in water. Combustible. It is transported as a molten liquid and therefore can cause thermal burns. It is toxic by ingestion, skin absorption and inhalation of dust. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colorless, white, or light-brown crystals with a vinegar-like odor; [HSDB], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless solution of the white crystalline solid. | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/952 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

372 °F at 760 mmHg (EPA, 1998), 189.1 °C, 187.00 to 190.00 °C. @ 760.00 mm Hg, 189 °C | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

302 °F (EPA, 1998), 126 °C, 259 °F (126 °C) (Closed cup), 126 °C c.c., 259 °F | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/952 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 8.58X10+5 mg/L at 25 °C, Soluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride, ... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons., 858 mg/mL at 25 °C, Solubility in water at 20 °C: very good | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4043 at 104 °F (EPA, 1998) - Denser than water; will sink, 1.58 at 20 °C/20 °C (solid), Density: 1.4043 g/cu cm at 40 °C, Density: 1.3703 at 65 °C/4 °C (liquid); 1.58 at 20 °C/20 °C (solid), Density (at 20 °C): 1.58 g/cm³, 1.328 | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/952 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (Air = 1), Relative vapor density (air = 1): 3.3 | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 109.4 °F (EPA, 1998), 0.06 [mmHg], 6.5X10-2 mm Hg (8.68X10-3 kPa) at 25 °C, Vapor pressure, Pa at 25 °C: | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

High purity 99+% chloroacetic acid will contain less than 0.5% of either acetic acid or dichloroacetic acid. Other impurities that may be present in small amounts are water and hydrochloric acid., Technical grade is about 90% pure., Purity: > 99%; Impurity: dichloroacetic acid < 0.3%, acetic acid < 0.2%, Fe < 0.0005%, Pb < 0.0001%, Dichloroacetic acid; acetic acid; water; sodium dichloroacetate; sodium acetate; sodium chloride; sodium glycolate; ethylmonochloroacetate; ethanol; iron and lead. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms, Colorless or white deliquescent crystals, Colorless to light-brownish crystals, Colorless, hygroscopic, crystalline solid, which occurs in monoclinically prismatic structures ... | |

CAS No. |

79-11-8 | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetic acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chloroacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monochloroacetic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/monochloroacetic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GD84Y125G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MONOCHLOROACETIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/952 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

145 °F (EPA, 1998), 50-63 °C, Exists in alpha, beta, and gamma forms having mp 63 °C, 55-56 °C, and 50 °C respectively. MP for acid of commerce: 61-63 °C, Heat of fusion at the melting point = 1.2285X10+7 J/kmol, 52.5 °C | |

| Record name | CHLOROACETIC ACID, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1392 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Chloroacetic Acid Production

Industrial Synthesis Processes and Technological Innovations

The industrial production of chloroacetic acid is predominantly carried out through two main routes: the catalytic chlorination of acetic acid and the hydrolysis of trichloroethylene (B50587) chemcess.comnih.govechemi.comgoogle.com. While the hydrolysis of trichloroethylene can yield high-purity MCA, the chlorination of acetic acid is the more widely employed method globally due to lower raw material costs and a simpler process, despite challenges in controlling by-product formation chemcess.comechemi.comgoogle.com.

Catalytic Chlorination of Acetic Acid

The catalytic chlorination of acetic acid involves the reaction of acetic acid with chlorine gas in the presence of a catalyst to produce monothis compound and hydrogen chloride as a by-product chemcess.comwikipedia.org. This process can occur in both gas and liquid phases asianpubs.orgresearchgate.netresearchgate.netresearchgate.net.

The general reaction is: CH₃COOH + Cl₂ → ClCH₂COOH + HCl

This reaction is often catalyzed by substances like acetic anhydride (B1165640), acetyl chloride, sulfur, phosphorus, or phosphorus halides echemi.comgoogle.comsciencemadness.orggoogle.com.

Studies on the gas-phase reaction mechanism of this compound synthesis by catalysis and chlorination of acetic acid have been conducted asianpubs.orgresearchgate.net. An integral reaction mechanism suggests that the controlling step is the acid-catalyzed enolization of acetyl chloride asianpubs.orgscribd.comlew.ro. This mechanism, consistent with earlier findings, indicates that this compound can be self-catalyzed asianpubs.orgscribd.com. While the fundamental reaction mechanism has been established, ongoing research investigates the kinetics and conditions of the gas-phase reaction asianpubs.orgscribd.com.

In the gas phase, the concentration of acetyl chloride, a low boiling point intermediate, can become very high, potentially reaching up to 99% under certain conditions asianpubs.orgresearchgate.netresearchgate.net. This high concentration can lead to acetyl chloride rapidly escaping with hydrogen chloride exhaust, slowing down the reaction asianpubs.orgresearchgate.netresearchgate.net. Series reactions are also more prone to occur in the gas phase, potentially increasing the amount of dithis compound generated asianpubs.orgresearchgate.netresearchgate.net.

The chlorination of acetic acid can also be carried out in the liquid phase asianpubs.orgresearchgate.netresearchgate.netresearchgate.net. In liquid-phase reactions, the higher concentration of acetic acid and better reaction mass transfer can lead to a higher generation amount of dithis compound compared to the gas-phase reaction asianpubs.orgresearchgate.netresearchgate.net.

Kinetic models have been developed for the homogeneous catalytic liquid phase chlorination of acetic acid researchgate.net. These models are often based on a reaction mechanism where the acid-catalyzed enolization of acetyl chloride is the rate-determining step researchgate.net. The solubility of chlorine in acetic acid and mixtures containing MCA is a relevant factor in liquid-phase kinetics researchgate.netresearchgate.net. Studies have investigated the kinetics of chlorine absorption in acetic acid in the presence of homogeneous catalysts, finding the reaction between dissolved chlorine and acetic acid to be relatively slow researchgate.net. Mass transfer considerations, such as the liquid-side mass transfer coefficient, are important in understanding and optimizing liquid-phase chlorination processes researchgate.net. Improving the macroscopic and microcosmic distribution of components in the reaction system can enhance the chlorination reaction velocity and reduce side effects patsnap.com.

Catalysts play a crucial role in enhancing the selectivity and yield of this compound during the chlorination of acetic acid chemcess.comgoogle.comresearchgate.netgoogle.com. Common catalysts include acetic anhydride, acetyl chloride, sulfur, phosphorus, and metal salts echemi.comgoogle.comsciencemadness.orggoogle.com. Acetic anhydride is widely used as a catalyst, offering good catalytic activity and high selectivity without introducing sulfur into the product google.comgoogle.com.

Co-catalysts can further improve reaction reactivity and selectivity google.comasianpubs.org. Examples of co-catalysts studied include concentrated sulfuric acid, ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and solid superacids like SO₄²⁻/MxOy (where M is a metal and O is oxygen) google.comgoogle.comasianpubs.org. FeCl₃ and ZnCl₂ have shown effectiveness as co-catalysts, leading to high yields and selectivities of this compound asianpubs.org. The addition of concentrated sulfuric acid can also intensely accelerate the reaction rate lew.roasianpubs.org. Certain metal salts, such as iron, zinc, and manganese salts, can inhibit the deep chlorination of acetic acid, thereby increasing the selectivity towards monothis compound google.com. Activated carbon has also been explored as a co-catalyst in conjunction with acetic anhydride to reduce dithis compound formation and improve yield google.com.

Research has also explored novel catalytic systems, such as phosphotungstic acid-supported hercynite nanocomposites, which have shown good to excellent yields and high selectivity in the esterification of this compound, indicating potential for downstream processing or related reactions acs.org.

A significant challenge in the catalytic chlorination of acetic acid is the inevitable formation of by-products, primarily dithis compound (DCA) and trithis compound asianpubs.orgechemi.comwikipedia.org. The formation of these by-products reduces the yield and affects the purity of the this compound product asianpubs.org.

Several strategies are employed to minimize by-product formation:

Controlling Reaction Conditions: Factors such as temperature and chlorine flow rate can influence the amount of dithis compound produced asianpubs.orgscribd.comasianpubs.org. Increasing the reaction temperature, if possible, can reduce the formation of dithis compound because the activation energy for the reaction of acetyl chloride with chlorine is higher than that for chloroacetyl chloride with chlorine asianpubs.org. Controlling the chlorine airflow effectively throughout the process is also important asianpubs.org.

Catalyst and Co-catalyst Selection: The choice of catalyst and co-catalyst can impact the selectivity of the reaction and the amount of by-products formed google.comgoogle.comasianpubs.org. Certain co-catalysts, like specific metal salts, can inhibit the deep chlorination reactions google.com.

Maintaining Acetic Acid Concentration: A higher concentration of acetic acid in the reaction system can reduce the relative concentration of acetyl chloride and minimize series reactions that lead to increased dithis compound asianpubs.org.

Process Design: In the gas phase, rapid escape of acetyl chloride can lead to increased dithis compound formation asianpubs.orgresearchgate.netresearchgate.net. Process designs that manage acetyl chloride concentration, such as pressurized operation in the late stages of the reaction, can be beneficial asianpubs.org. Continuous processes and specific reactor designs, like those utilizing a gravity field, can improve component distribution and reduce side reactions patsnap.com.

Purification Methods: After the chlorination reaction, purification steps are necessary to separate this compound from unreacted acetic acid and by-products like dithis compound chemcess.comnih.govechemi.com. Methods include distillation and recrystallization nih.govechemi.com. Selective dechlorination of dithis compound using hydrogen gas in the presence of a catalyst like palladium has also been explored to reduce DCA content in the mother liquor nih.govgoogle.com. Activated charcoal has been investigated for the partial dechlorination of chloroacetic acids, where DCA can be reduced to MCA google.com.

The formation of dithis compound is considered a parallel reaction in the chlorination of acetic acid asianpubs.org. The rate of dithis compound generation can accelerate in the later stages of the reaction asianpubs.org.

Role of Catalysts and Co-catalysts in Enhancing Selectivity and Yield

Alternative Synthetic Routes (e.g., Hydrolysis of Trichloroethylene)

Besides the catalytic chlorination of acetic acid, another significant industrial route for producing this compound is the hydrolysis of trichloroethylene chemcess.comnih.govechemi.comgoogle.comwikipedia.org. This process involves reacting trichloroethylene with water, typically in the presence of a strong acid catalyst like sulfuric acid chemcess.comnih.govechemi.comwikipedia.org.

The reaction can be represented as: ClHC=CCl₂ + 2 H₂O → ClH₂C−COOH + 2 HCl

The hydrolysis is commonly conducted at elevated temperatures, for example, between 130-140°C or 160-180°C, using concentrated sulfuric acid (at least 75% or 93%) as the catalyst chemcess.comnih.govechemi.comwikipedia.org. This method is known for producing highly pure this compound, often free from di- or trithis compound, which is a significant advantage compared to the chlorination route chemcess.comnih.govwikipedia.org.

However, the hydrolysis of trichloroethylene has certain disadvantages that have led to the increased popularity of the chlorination route chemcess.comwikipedia.org. Trichloroethylene is a relatively more expensive starting material nih.gov. Additionally, this method generates significant quantities of hydrogen chloride as a by-product chemcess.comechemi.comwikipedia.org. Despite yielding high purity, the higher cost of raw materials and substantial HCl by-product have made the chlorination of acetic acid the predominant industrial method globally chemcess.comnih.govgoogle.comwikipedia.org.

Another reported alternative method is the chlorohydrin oxidation method, which uses nitric acid as an oxidizing agent echemi.com.

Novel Approaches in this compound Synthesis

Recent advancements in chemical synthesis have spurred the development of novel methodologies for producing this compound, focusing on improved efficiency, reduced environmental impact, and the utilization of innovative catalytic systems.

Green Chemistry Principles in this compound Production

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to this compound production involves exploring alternative reaction pathways, solvents, and catalysts.

One area of focus within green chemistry is the development of solvent-free reaction conditions. For instance, studies have demonstrated the synthesis of various organic compounds, including those utilizing this compound as a reactant or catalyst, under neat conditions, which minimizes or eliminates the need for traditional organic solvents. researchgate.netdergipark.org.tr This approach aligns with green chemistry by reducing solvent waste and potential environmental hazards. dergipark.org.tr

Another aspect involves the use of more environmentally benign catalysts. While this compound itself can act as a catalyst in certain reactions researchgate.netijprdjournal.com, research is also directed towards developing greener catalysts for the synthesis of this compound or reactions where it is a key component. The historical Heumann-Pfleger synthesis of indigo, which starts from aniline (B41778) and this compound, highlights a traditional route, but modern green chemistry efforts are exploring microbial synthesis from renewable carbon sources to avoid hazardous chemical steps and toxic byproducts associated with such historical processes. rsc.org

Furthermore, the concept of atom economy is central to green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Novel synthetic routes for compounds utilizing this compound are being developed with improved atom economy. For example, a novel industrial approach for the synthesis of baclofen (B1667701) uses this compound as a reagent in a two-step C-C bond formation, emphasizing a cost-effective and environmentally friendly route. thieme-connect.com

Research also investigates the atmospheric formation mechanisms of this compound as part of understanding chlorine chemistry involving volatile organic compounds (VOCs). While not a direct production method, understanding these natural pathways can provide insights into potential environmentally relevant formation processes. copernicus.org

Utilization of Deep Eutectic Solvents as Catalytic Systems

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents and catalysts, offering several advantages over traditional organic solvents and ionic liquids. mdpi.comrsc.orgmdpi.com They are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) at a specific molar ratio, resulting in a mixture with a much lower melting point than either of the individual components. mdpi.com

This compound can function as a hydrogen bond donor in the formation of DESs. researchgate.net These this compound-based DESs have been explored for various applications, including their use as catalytic systems in organic synthesis. mdpi.comchemmethod.comchemmethod.com

Studies have shown that DESs, including those containing this compound or utilizing it in the reaction, can act as both solvent and catalyst simultaneously in one-pot reactions. chemmethod.comchemmethod.com This dual role simplifies reaction procedures, reduces the need for separate catalysts and solvents, and can lead to higher yields and shorter reaction times. chemmethod.comchemmethod.com

For instance, a deep eutectic solvent formed from choline (B1196258) chloride and this compound in a 1:1 molar ratio has been successfully employed as a catalyst and solvent for the synthesis of dihydropyrimidinones via a one-pot multi-component reaction. chemmethod.comchemmethod.com This DES demonstrated high efficiency, applicability to a range of substrates, high yields (70–95%), and relatively short reaction times (5–75 minutes). chemmethod.comchemmethod.com The recyclability of the DES was also demonstrated, further highlighting its potential in sustainable synthesis. chemmethod.comchemmethod.com

The use of DESs as catalytic systems in this compound-involved reactions aligns with green chemistry principles due to their often lower toxicity, biodegradability, and recyclability compared to conventional catalysts and solvents. mdpi.comrsc.orgmdpi.comdoi.org

Detailed research findings on the application of this compound-based DESs as catalysts include their successful use in reactions such as the Biginelli reaction for the synthesis of dihydropyrimidinones. chemmethod.comchemmethod.com The proposed reaction mechanism in the presence of acidic DESs has been investigated, suggesting the role of the acidic components in facilitating the reaction pathway. chemmethod.com

Another example involves the use of a deep eutectic solvent composed of choline chloride and urea, along with this compound, in the one-pot synthesis of thiazolobenzimidazoles. doi.org This method is described as green and metal-free, utilizing the DES as both a sustainable solvent and a reaction promoter, achieving high yields and short reaction times. doi.org

The physicochemical properties of DESs, such as viscosity, polarity, and hydrogen bonding interactions, play a crucial role in their performance as solvents and catalysts. rsc.orgmdpi.com Research continues to explore the relationship between the composition and properties of DESs and their catalytic activity in various chemical transformations, including those involving this compound. rsc.orgmdpi.com

Here is a summary of research findings on the use of a Choline Chloride:this compound DES in the Biginelli reaction:

| Reactants | DES Composition (Molar Ratio) | Temperature (°C) | Time (min) | Yield (%) |

| Aldehyde, Ethyl acetoacetate, Urea | Choline Chloride:this compound (1:1) | 70 | 5-75 | 70-95 |

Complex Reaction Chemistry and Derivative Synthesis of Chloroacetic Acid

Mechanistic Studies of Chloroacetic Acid in Organic Transformations

The reactions of this compound often involve mechanisms influenced by the electron-withdrawing effect of the chlorine atom, which increases the acidity of the carboxylic proton and makes the alpha-carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions with this compound

Nucleophilic substitution is a key reaction pathway for this compound, primarily occurring at the alpha-carbon where the chlorine atom is located. chemcess.com This reaction involves the displacement of the chloride leaving group by a nucleophile. The mechanism is typically an SN2 reaction, favored by the primary nature of the carbon atom and the good leaving group ability of chloride.

For instance, the reaction of this compound with hydroxide (B78521) ions leads to the formation of glycolic acid (hydroxyacetic acid). chemcess.com This hydrolysis is an industrial method for producing glycolic acid. chemcess.com Similarly, reaction with sodium or potassium hydrogensulfide yields thioglycolic acid. chemcess.com

This compound also reacts with ammonia (B1221849) to produce aminoacetic acid (glycine), with the primary product depending on the reaction conditions. chemcess.com Reaction with potassium cyanide in a neutral solution yields cyanoacetic acid. chemcess.com

Esterification and Amidation Reactions of this compound

This compound undergoes characteristic reactions of carboxylic acids, including esterification and amidation. These reactions typically involve the activation of the carboxylic acid group followed by the attack of an alcohol (for esterification) or an amine (for amidation). libretexts.org

Esterification of this compound with alcohols yields this compound esters, such as methyl, ethyl, and tert-butyl chloroacetate (B1199739). chemcess.com This reaction is often catalyzed by acid. zsmu.edu.ua

Amidation involves the reaction of this compound with amines to form chloroacetamides. chemcess.com For example, the reaction of methyl chloroacetate with ammonia at low temperatures produces chloroacetamide. chemcess.com These reactions proceed via nucleophilic acyl substitution mechanisms, where the alcohol or amine acts as the nucleophile attacking the carbonyl carbon. libretexts.orgresearchgate.net

Alkylation Capabilities of this compound and its Derivatives

While this compound itself is primarily involved in nucleophilic substitution at the alpha-carbon and reactions of its carboxylic acid group, its derivatives, particularly those where the carboxylic acid is activated, can be used in alkylation reactions. The chloroacetyl group can be introduced into other molecules, effectively alkylating them with a -CH₂COOH or -CH₂CO- containing group.

For example, chloroacetyl chloride, a derivative of this compound, is a potent acylating agent that can participate in Friedel-Crafts acylation reactions with aromatic compounds. niscpr.res.insigmaaldrich.com This reaction introduces the chloroacetyl group onto the aromatic ring. niscpr.res.in The resulting chloroacetyl-substituted aromatic compound can then undergo further reactions, including nucleophilic substitution of the chlorine atom, effectively achieving alkylation with a functionalized two-carbon unit.

Synthesis and Reactivity of this compound Derivatives

This compound serves as a precursor for several important derivatives, each with distinct reactivity profiles and applications. chemcess.com

Chloroacetyl Chloride: Synthesis and Acylation Mechanisms

Chloroacetyl chloride is a highly reactive acyl chloride derived from this compound. wikipedia.org It is synthesized by reacting this compound with various chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), or phosgene (B1210022) (COCl₂). chemcess.com

The mechanism of acid chloride formation from carboxylic acids and reagents like thionyl chloride involves the activation of the carboxylic acid group, making the carbonyl carbon more electrophilic. libretexts.org A nucleophilic attack by chloride then displaces a good leaving group, forming the acyl chloride. libretexts.org

Chloroacetyl chloride is a versatile acylating agent used to introduce the chloroacetyl group into molecules containing nucleophilic centers like hydroxyl or amino groups. nveo.orgchemicalbook.com In acylation reactions, the nucleophile attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of chloride. nveo.org For instance, it reacts with alcohols to form this compound esters and with amines to form chloroacetamides. google.com Chloroacetyl chloride is significantly more reactive towards nucleophiles at the acyl carbon compared to alkyl chlorides due to the enhanced electrophilicity of the carbonyl carbon. umass.edu This is a key aspect of its utility in synthesis.

Chloroacetyl chloride is also a key reagent in Friedel-Crafts acylation, where it reacts with aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form chloroacetyl-substituted aromatic compounds. niscpr.res.insigmaaldrich.com The mechanism involves the formation of a resonance-stabilized acylium ion from chloroacetyl chloride and the Lewis acid, which then acts as the electrophile in the substitution onto the aromatic ring. sigmaaldrich.commasterorganicchemistry.comopenstax.org

Formation of Carboxymethyl Cellulose (B213188) (CMC) from Monothis compound

Carboxymethyl cellulose (CMC) is a widely used cellulose derivative synthesized by the alkali-catalyzed reaction of cellulose with monothis compound (MCA), often in the form of its sodium salt, sodium monochloroacetate. mdpi.comresearchgate.netwikipedia.org This process, known as etherification or carboxymethylation, introduces carboxymethyl groups (-CH₂COOH) onto the hydroxyl groups of the glucose repeating units in the cellulose backbone. researchgate.netwikipedia.org

The synthesis typically involves treating cellulose with a strong base, such as sodium hydroxide, to form alkali cellulose. mdpi.comhoseachem.com This step activates the hydroxyl groups, making them more nucleophilic. mdpi.comhoseachem.com The alkali cellulose then reacts with sodium monochloroacetate through a nucleophilic substitution (SN2) mechanism. mdpi.comcellulosechemtechnol.ro The activated hydroxyl oxygen of the alkali cellulose attacks the methylene (B1212753) carbon of sodium monochloroacetate, displacing the chloride ion and forming an ether linkage with the carboxymethyl group. mdpi.comcellulosechemtechnol.ro

The degree of substitution (DS), which is the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, is a crucial parameter that affects the properties of CMC. mdpi.comresearchgate.net The reaction conditions, such as the concentrations of NaOH and sodium monochloroacetate, temperature, and reaction time, influence the DS and the characteristics of the resulting CMC. mdpi.comcellulosechemtechnol.ro Side reactions, such as the hydrolysis of sodium monochloroacetate to form sodium glycolate, can also occur during the synthesis. mdpi.com

Thioglycolic Acid Synthesis Pathways from this compound

Thioglycolic acid (mercaptoacetic acid, HSCH₂COOH) is synthesized through the reaction of this compound or its salts with a sulfur source. A common industrial method involves the reaction of this compound with sodium hydrosulfide (B80085) (NaHS) in an aqueous medium. researchgate.netgoogleapis.comgoogle.com This process involves the nucleophilic displacement of the chlorine atom by the hydrosulfide anion. chemcess.comspecialchem.com

Another pathway utilizes sodium thiosulfate (B1220275) (Na₂S₂O₃). The reaction of sodium chloroacetate with sodium thiosulfate initially forms a Bunte salt (S-(carboxymethyl)thiosulfate). googleapis.compjsir.org Subsequent hydrolysis of this Bunte salt with an acid, such as hydrochloric acid, yields thioglycolic acid. googleapis.compjsir.org While sulfur can be liberated during the hydrolysis of the Bunte salt, affecting yields, this can be mitigated by refluxing the reaction mixture of sodium thiosulfate and sodium chloroacetate before the hydrolysis step. pjsir.org

Historically, thioglycolic acid was first obtained from the reaction of monothis compound and potassium hydrogen sulfide (B99878). googleapis.com The reaction of this compound or its salt with alkali polysulfides can also produce dithioglycolic acid, which is then reduced to thioglycolic acid. googleapis.com

| Reactants | Conditions | Products |

| This compound, Sodium hydrosulfide | Aqueous medium, potentially elevated pressure | Thioglycolic acid, Sodium chloride |

| Sodium chloroacetate, Sodium thiosulfate | Aqueous solution, Reflux, Acid hydrolysis (e.g., HCl) | Thioglycolic acid, Sodium chloride, Sulfur |

| This compound, Potassium hydrosulfide | - | Thioglycolic acid, Potassium chloride |

| This compound, Alkali polysulfides | - | Dithioglycolic acid (reduced to Thioglycolic acid) |

Glycine (B1666218) Production from this compound Precursors

Glycine (aminoacetic acid, NH₂CH₂COOH), the simplest amino acid, is commercially produced by the reaction of this compound with ammonia. chemcess.comdoubtnut.comorgsyn.org This synthesis is a nucleophilic substitution reaction where the amino group (NH₂) from ammonia replaces the chlorine atom in this compound. doubtnut.com

The reaction can be represented as: ClCH₂COOH + 2 NH₃ → NH₂CH₂COOH + NH₄Cl. doubtnut.com

Using a large excess of ammonia can significantly increase the yield of glycine and reduce the formation of impurities like iminodiacetic acid and nitrilotriacetic acid, which result from side reactions involving the reaction of glycine with additional this compound. chemcess.comacs.org The reaction is typically carried out in an aqueous solution. orgsyn.orggoogle.com After the reaction, the mixture contains glycine and ammonium (B1175870) chloride. doubtnut.comgoogle.com Various methods are employed to isolate and purify the glycine, often involving concentration and precipitation steps. orgsyn.orggoogle.com

| Reactants | Conditions | Products |

| This compound | Excess Ammonia, Aqueous solution | Glycine, Ammonium chloride |

Synthesis of Pharmaceutically Active Compounds via this compound Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds. testbook.comgoogleapis.comspecialchem.comdoubtnut.comijnc.irpcc.eu Its reactive chlorine atom makes it a versatile building block for introducing the carboxymethyl group (-CH₂COOH) or for further functionalization.

For instance, this compound is a precursor to chloroacetyl chloride, which is subsequently used in the synthesis of adrenaline (epinephrine). pcc.euwikipedia.org It is also utilized in the production of synthetic caffeine. chemcess.com Additionally, this compound is involved in the synthesis of other pharmaceuticals such as ibuprofen (B1674241) and diclofenac (B195802) sodium salt. pcc.eu The synthesis of certain cephalosporin (B10832234) antibiotics, like M-14659, involves α-chlorophenylacetic acid derivatives, which are related to this compound and serve as versatile synthetic intermediates. mdpi.com this compound is also used in the synthesis of the oxathiolane intermediate, a key component in the production of antiviral drugs like lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). acs.orgchemrxiv.org

| Pharmaceutical Compound (Examples) | Role of this compound / Derivative |

| Adrenaline (Epinephrine) | Precursor to Chloroacetyl chloride |

| Synthetic Caffeine | Intermediate |

| Ibuprofen | Intermediate |

| Diclofenac sodium salt | Intermediate |

| M-14659 (Cephalosporin) | Precursor to α-chlorophenylacetic acid derivatives |

| Lamivudine (3TC) | Used to produce Oxathiolane intermediate |

| Emtricitabine (FTC) | Used to produce Oxathiolane intermediate |

This compound in Herbicidal Compound Synthesis

This compound plays a crucial role in the synthesis of several important herbicidal compounds. testbook.comgoogleapis.comspecialchem.comdoubtnut.comijnc.irijnc.irsciencemadness.orgdergipark.org.trnih.gov A major application is its use in the production of phenoxy herbicides through etherification reactions with chlorophenols. wikipedia.orgtheijes.com Examples include the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org The synthesis of 2,4-D from phenol (B47542) and this compound involves chlorination of phenol followed by reaction with this compound and subsequent hydrolysis. vaia.com

This compound is also a precursor to the herbicides glyphosate (B1671968) and dimethoate. wikipedia.org It serves as an intermediate in the agrochemicals industry for the production of active substances used in plant protection products. pcc.euontosight.ai

| Herbicidal Compound (Examples) | Role of this compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Reactant in etherification |

| MCPA | Reactant in etherification |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Reactant in etherification |

| Glyphosate | Precursor |

| Dimethoate | Precursor |

Reactions with Nitrogen-Containing Heterocycles (e.g., Thiouracil, Thiourea)

This compound reacts with nitrogen-containing heterocycles, particularly those containing sulfur, leading to the formation of various cyclic and acyclic derivatives.

The reaction of this compound with thiourea (B124793) ((NH₂)₂CS) is a notable example. This reaction involves an Sɴ2 substitution where the sulfur atom of thiourea attacks the carbon atom bonded to chlorine in this compound. cas.czcas.cz This reaction can lead to the formation of S-carboxylatomethyleneisothiouronium salts, which can then undergo cyclization to form 2-imino-4-thiazolidinone derivatives. dergipark.org.trcas.czcas.czresearchgate.net The reaction mechanism and product formation can be influenced by factors such as pH. cas.czcas.cz Substituted thioureas also react with this compound derivatives to yield substituted 2-imino-4-thiazolidinones. dergipark.org.trcas.cz The reaction between this compound and thiourea has been studied theoretically, suggesting that the iminothiol form of thiourea may be involved. researchgate.net